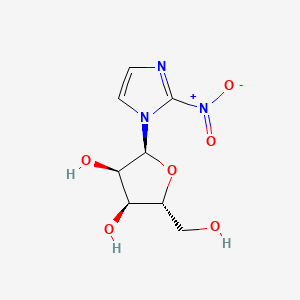

2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole

描述

2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole is a compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their significant biological activities, particularly their antiparasitic and antimicrobial properties. This compound features a nitro group attached to the imidazole ring, which is further linked to a ribofuranosyl moiety. The presence of the ribofuranosyl group enhances its solubility and biological compatibility, making it a valuable compound in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole typically involves the condensation of a nitroimidazole derivative with a ribofuranosyl donor. One common method includes the use of a glycosylation reaction where the ribofuranosyl donor, often a protected ribose derivative, reacts with the nitroimidazole under acidic or basic conditions to form the desired product. The reaction conditions may vary, but typically involve the use of catalysts such as Lewis acids or bases to facilitate the glycosylation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, purification through crystallization or chromatography, and rigorous quality control to meet pharmaceutical standards.

化学反应分析

Types of Reactions: 2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.

Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of aminoimidazole derivatives.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

科学研究应用

2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules and its role in biochemical pathways.

Medicine: Investigated for its potential as an antiparasitic and antimicrobial agent. It is particularly relevant in the treatment of diseases caused by protozoa and anaerobic bacteria.

Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds.

作用机制

The mechanism of action of 2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole involves the reduction of the nitro group to reactive intermediates that can interact with cellular components. These intermediates can cause damage to DNA, proteins, and other critical biomolecules, leading to the death of parasitic organisms or bacteria. The compound targets specific enzymes and pathways involved in the metabolic processes of these organisms, disrupting their normal function and leading to their elimination.

相似化合物的比较

Metronidazole: Another nitroimidazole with similar antiparasitic and antimicrobial properties.

Tinidazole: Known for its effectiveness against protozoal infections.

Ornidazole: Used in the treatment of anaerobic bacterial infections.

Comparison: 2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole is unique due to its ribofuranosyl moiety, which enhances its solubility and biological compatibility compared to other nitroimidazoles. This structural feature may contribute to its distinct pharmacokinetic properties and potentially broader spectrum of activity.

生物活性

Overview

2-Nitro-1-alpha-D-ribofuranosyl-1H-imidazole is a compound belonging to the nitroimidazole class, recognized for its significant biological activities, particularly in medicinal chemistry. This compound is characterized by a nitro group attached to an imidazole ring linked to a ribofuranosyl moiety, enhancing its solubility and biological compatibility. Its structure positions it as a potential candidate for various therapeutic applications, especially in the treatment of infections caused by protozoa and anaerobic bacteria.

- Molecular Formula : CHNO

- CAS Number : 67773-77-7

- SMILES Notation : C1=CN(C(=N1)N+[O-])[C@@H]2[C@@H]([C@@H]([C@H...

The biological activity of this compound primarily involves the reduction of the nitro group to reactive intermediates. These intermediates can interact with cellular components, causing damage to DNA and proteins, which leads to cell death in targeted organisms. The compound disrupts metabolic processes by inhibiting specific enzymes critical for the survival of pathogens.

Antimicrobial and Antiparasitic Properties

Research indicates that compounds within the nitroimidazole class exhibit potent antimicrobial and antiparasitic activities. Specifically, this compound has been investigated for its efficacy against various pathogens:

- Protozoa : Effective against Entamoeba histolytica and Giardia lamblia.

- Anaerobic Bacteria : Demonstrated activity against Bacteroides fragilis and Clostridium difficile.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antiviral Activity :

- Inhibitory Studies :

-

Pharmacokinetic Properties :

- The compound's bioavailability and metabolic stability were assessed, indicating favorable characteristics for therapeutic use .

Comparative Efficacy Table

| Compound | Target Pathogen | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Entamoeba histolytica | 15 | Inhibition of DNA synthesis |

| Ribavirin | Hepatitis C Virus | 1.3 | IMPDH inhibition |

| Metronidazole | Giardia lamblia | 5 | DNA damage through radical formation |

属性

IUPAC Name |

2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPYEWPQCQPUJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875737 | |

| Record name | 1-(B-D-RIBOFURANOSYL)-2-NO2IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67773-77-7, 17306-43-3 | |

| Record name | NSC347471 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azomycin riboside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(B-D-RIBOFURANOSYL)-2-NO2IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。